6-(Chloromethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of uracil derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives with altered oxidation states.
Scientific Research Applications
6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(chloromethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methyluracil: Similar in structure but lacks the chloromethyl group.
2,4-dichloropyrimidine: Contains two chlorine atoms but lacks the methyl group.
6-chlorouracil: Similar but without the methyl group.
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
InChI Key |
QLLIYXKBVWKDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.